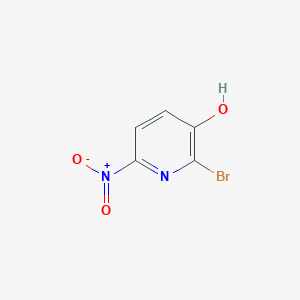

2-Bromo-6-nitropyridin-3-ol

Übersicht

Beschreibung

2-Bromo-6-nitropyridin-3-ol is a chemical compound with the molecular formula C5H3BrN2O3 . It has a molecular weight of 218.99 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3BrN2O3/c6-4-2-1-3 (9)5 (7-4)8 (10)11/h1-2,9H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 218.99 . The compound’s InChI code is 1S/C5H3BrN2O3/c6-4-2-1-3 (9)5 (7-4)8 (10)11/h1-2,9H .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Energy Assessments

2-Bromo-6-nitropyridin-3-ol is utilized in computational calculations to analyze its molecular structure and energy. Studies use Density Functional Theory (DFT) methods and basis sets like 6-311++G(d,p) to evaluate the molecular electrostatic potential (MEP), frontier molecular orbital (FMO), and electron-hole conversions. These assessments are crucial for understanding the electron density, organic reactive sites, and the reactivity of the molecule. Such computational studies also include topology analyses and molecular docking, demonstrating the compound's potential in ligand-protein interactions and highlighting its physiochemical parameters (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).

Crystal Structure Analysis

The crystal structure of compounds similar to this compound, like 2-Bromo-4-nitropyridine N-oxide, is studied extensively. Such studies reveal molecular dimensions, hydrogen bonding patterns, and intermolecular interactions. The polarized Fourier Transform Infrared (FT-IR) and Raman spectra, correlated with X-ray structural data, offer insights into the compound's vibrational characteristics and potential orientational disorder at higher temperatures (Hanuza et al., 2002).

Vibrational Spectroscopy and Density Functional Studies

The vibrational properties of related compounds, like 5-Bromo-2-nitropyridine, are investigated through Fourier Transform Raman and Fourier Transform Infrared spectroscopy. These studies involve calculating equilibrium geometry, natural atomic charges, vibrational frequencies, and Raman scattering activities. Such research provides a detailed interpretation of the infrared and Raman spectra, essential for understanding the molecular behavior of the compound (Sundaraganesan et al., 2005).

Safety and Hazards

The compound is associated with certain hazards. The safety information includes a signal word “Warning” and hazard statements . It’s important to avoid breathing mist, gas, or vapours and to avoid contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Eigenschaften

IUPAC Name |

2-bromo-6-nitropyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-5-3(9)1-2-4(7-5)8(10)11/h1-2,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTNGVHJAZEBEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

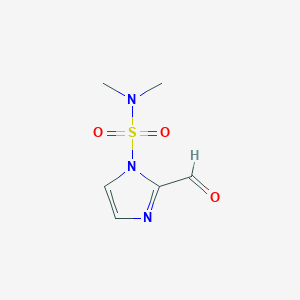

Synthesis routes and methods

Procedure details

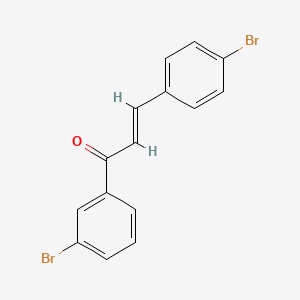

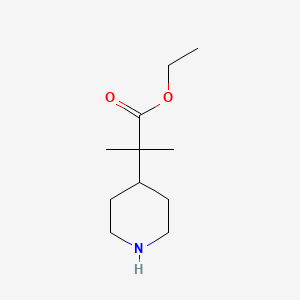

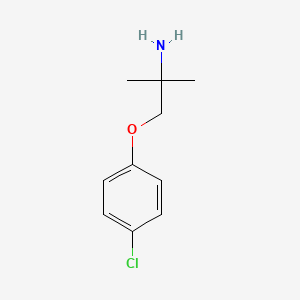

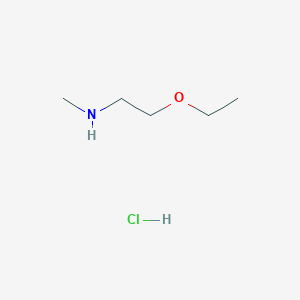

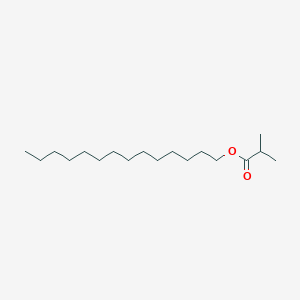

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3108593.png)